6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a furan ring, and a cyclopropane-fused chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) are commonly employed.
Formation of the cyclopropane-fused chromenone core: This step involves cyclopropanation reactions, which can be catalyzed by transition metals such as rhodium or copper.
Coupling reactions: The final steps involve coupling reactions to introduce the furan-2-ylcarbonyl and 4-methylphenylcarbonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.
Industry: It may find applications in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions could modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-chloro-6-methylphenyl)ethynyl]furan
- 4-Bromophenylacetic acid
Uniqueness
What sets 6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one apart from similar compounds is its unique combination of structural features, including the bromine atom, furan ring, and cyclopropane-fused chromenone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H17BrO5 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
6-bromo-1a-(furan-2-carbonyl)-1-methyl-1-(4-methylbenzoyl)-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C24H17BrO5/c1-13-5-7-14(8-6-13)20(26)23(2)19-16-12-15(25)9-10-17(16)30-22(28)24(19,23)21(27)18-4-3-11-29-18/h3-12,19H,1-2H3 |
InChI Key |
FVJCTUJDQHORGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=C3C=C(C=C4)Br)C(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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